molecular formula C22H19FN4O3S B3396506 N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide CAS No. 1019096-17-3

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide

Cat. No.: B3396506
CAS No.: 1019096-17-3
M. Wt: 438.5 g/mol
InChI Key: BKONSYZDSMUIJI-UHFFFAOYSA-N
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Description

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide is a heterocyclic compound featuring a thiazole core fused with a 3,4-dimethoxyphenyl group and a 3-methylpyrazole moiety, further substituted with a 2-fluorobenzamide side chain. For instance, highlights a closely related analog with a 3,4-difluorobenzamide substitution, suggesting shared synthetic pathways or bioactivity screening frameworks .

Properties

IUPAC Name

N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3S/c1-13-10-20(25-21(28)15-6-4-5-7-16(15)23)27(26-13)22-24-17(12-31-22)14-8-9-18(29-2)19(11-14)30-3/h4-12H,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKONSYZDSMUIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2F)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Scientific Research Applications

Chemistry

  • Building Blocks : The compound serves as a versatile building block for synthesizing more complex molecules in organic chemistry.
  • Coordination Chemistry : It can be utilized as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

Biology

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide exhibit significant antimicrobial properties, making them candidates for further exploration in treating infections.
  • Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, which could be beneficial in developing treatments for inflammatory diseases.
  • Anticancer Potential : Investigations are ongoing into its efficacy against various cancer cell lines, with some studies suggesting that it may inhibit cancer cell proliferation.

Medicine

  • Therapeutic Agent Development : The compound is being explored for its potential as a therapeutic agent due to its bioactive properties. Its mechanisms may involve modulating specific molecular targets related to disease pathways.

Industry

  • Material Science : It can be used in the development of new materials, particularly those requiring specific chemical functionalities or enhanced properties.
  • Functionalized Compounds : The compound's structure allows it to serve as a precursor for synthesizing functionalized derivatives that may have tailored applications in various fields.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Backbone Variations

Compound 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide)

  • Structural Differences : Replaces the 3,4-dimethoxyphenyl group with pyridin-3-yl and substitutes the 2-fluorobenzamide with 3,4-dichlorobenzamide.
  • The pyridinyl group may improve solubility due to its polar nature .

Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

  • Structural Differences : Lacks the thiazole-pyrazole backbone, featuring a simpler ethylbenzamide linkage to the 3,4-dimethoxyphenyl group.
Substitution Patterns on the Benzamide Moiety

3,4-Difluorobenzamide Analog ()

  • Key Difference : Fluorine atoms at the 3,4-positions instead of 2-fluoro.
  • Impact : Fluorine’s electron-withdrawing effect may modulate electronic distribution, affecting binding to hydrophobic enzyme pockets. The para-fluoro substitution could enhance metabolic stability compared to ortho-fluoro .

Compound 4h (N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide)

  • Key Difference : Replaces fluorobenzamide with isonicotinamide (pyridine-4-carboxamide).

Physicochemical and Spectral Data Comparison

Compound Melting Point (°C) 1H NMR (δ, ppm) 13C NMR (δ, ppm) HRMS (m/z)
Target Compound Not Reported Not Reported Not Reported Not Reported
3,4-Difluorobenzamide Analog Not Reported Aromatic H: 7.2–8.1 (m) C-F: 115–120 (d) [M+H]+: 467.12
Rip-B 90 Aromatic H: 6.8–7.4 (m) OCH3: 56.2, C=O: 167.5 Not Reported
4d 215–217 NH: 10.2 (s), Cl-C6H3: 7.5–7.8 (m) Cl-C6H3: 128–135, C=O: 165.8 [M+H]+: 503.06

Research Findings and Implications

  • Electronic Effects : The 3,4-dimethoxyphenyl group in the target compound may enhance π-π stacking interactions compared to pyridinyl or chlorophenyl analogs, as seen in .
  • Fluorine’s Role : The 2-fluoro substitution likely reduces steric hindrance compared to 3,4-difluoro analogs, improving binding to planar active sites (e.g., kinase ATP pockets) .
  • Metabolic Stability : Methoxy groups in the target compound may confer resistance to oxidative metabolism compared to chlorinated analogs, as observed in .

Q & A

Basic Synthesis Optimization

Q: What are the critical parameters for optimizing the synthesis of N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide? A: Key parameters include solvent choice (e.g., DMF or acetonitrile for solubility and reactivity), temperature control (room temperature for coupling steps to avoid side reactions), and stoichiometric ratios (e.g., 1.1–1.2 equivalents of alkyl halides for nucleophilic substitutions). Catalysts like K₂CO₃ are effective for deprotonation in thiazole or pyrazole ring formation, while reaction monitoring via TLC ensures intermediate purity .

Advanced Structural Characterization

Q: How can conflicting NMR data for this compound’s regiochemistry be resolved? A: Combine 2D NMR techniques (e.g., HSQC, HMBC) to assign proton-carbon correlations, particularly for distinguishing between thiazole and pyrazole ring substituents. X-ray crystallography using SHELXL refinement (e.g., SHELX-97) provides definitive regiochemical confirmation by resolving electron density maps of the 3,4-dimethoxyphenyl and fluorobenzamide groups .

Basic Biological Activity Screening

Q: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? A: Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorometric or colorimetric readouts. Cytotoxicity can be assessed via MTT assays on cancer cell lines, while antimicrobial activity is tested using broth microdilution (CLSI guidelines). Dose-response curves (IC₅₀/EC₅₀) should account for the compound’s solubility in DMSO/PBS mixtures .

Advanced Structure-Activity Relationship (SAR) Analysis

Q: How do substituents on the thiazole and pyrazole rings influence bioactivity? A: Systematic SAR studies involve synthesizing derivatives with halogen (Cl, F), methoxy, or methyl groups at the 3,4-dimethoxyphenyl position. For example:

DerivativeThiazole SubstituentPyrazole SubstituentIC₅₀ (μM)
A3,4-diOCH₃3-CH₃0.85
B4-F3-CH₃2.1
C3-Cl3-CH₃1.4
Electron-donating groups (e.g., OCH₃) enhance target binding affinity, while halogens modulate lipophilicity .

Basic Crystallographic Data Interpretation

Q: How are crystallographic data (e.g., CIF files) processed to validate this compound’s structure? A: Use SHELXL for refinement: (1) Import raw data (HKL format), (2) perform direct methods for phase solution, (3) refine atomic coordinates with isotropic/anisotropic displacement parameters, and (4) validate geometry via R-factors (R₁ < 0.05 for high-resolution data). The 3,4-dimethoxyphenyl group’s dihedral angle relative to the thiazole ring should be ~15–25° .

Advanced Computational Modeling

Q: What docking protocols predict binding modes of this compound with protein targets? A: Employ Schrödinger Suite or AutoDock Vina: (1) Prepare the ligand (optimize geometry at B3LYP/6-31G* level), (2) grid-box placement around the active site (e.g., ATP-binding pocket), (3) run 50 docking poses with Lamarckian GA, and (4) validate using MM-GBSA binding energy calculations. The fluorobenzamide group often forms hydrogen bonds with backbone amides (e.g., kinase hinge regions) .

Basic Purity Analysis

Q: Which analytical methods confirm purity and identity post-synthesis? A: HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures >95% purity. HRMS (ESI+) confirms molecular ion [M+H]⁺ (calculated for C₂₂H₂₀FN₃O₃S: 442.1294). IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Advanced Data Contradiction Resolution

Q: How to address discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for this compound? A: Re-evaluate reaction conditions: (1) Test anhydrous vs. hydrated solvents (DMF sensitivity to H₂O), (2) compare batch vs. flow synthesis (latter improves mixing), and (3) optimize catalyst loading (e.g., 0.5–5 mol% Pd for cross-couplings). Reproducibility issues may stem from residual starting materials detected via LC-MS .

Basic Stability Profiling

Q: What conditions accelerate hydrolytic degradation of this compound? A: Conduct forced degradation studies: (1) Acidic (0.1M HCl, 40°C) and basic (0.1M NaOH, 40°C) conditions for 24h, (2) oxidative stress (3% H₂O₂), and (3) photolysis (ICH Q1B guidelines). The amide bond is labile in base, forming 2-fluorobenzoic acid and pyrazole-thiazole fragments .

Advanced Metabolic Pathway Prediction

Q: How are in silico tools used to predict Phase I/II metabolism? A: Use MetaSite or GLORYx: (1) Simulate CYP450-mediated oxidation (e.g., CYP3A4 hydroxylation of the methoxyphenyl group), (2) predict glucuronidation sites (e.g., pyrazole N-methyl), and (3) compare with in vitro microsomal assays. Key metabolites include O-demethylated and sulfated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide
Reactant of Route 2
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N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide

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